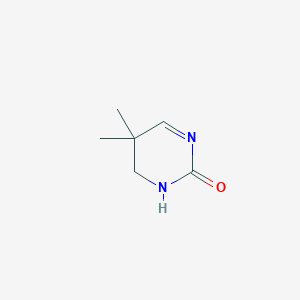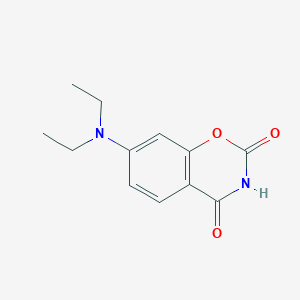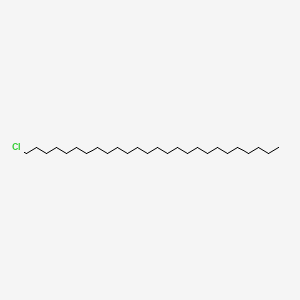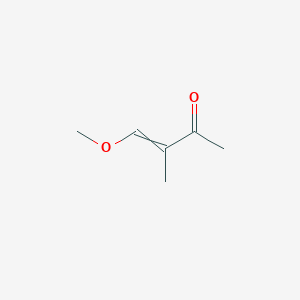
4-Methoxy-3-methylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by its methoxy group attached to a butenone structure, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbut-3-en-2-one can be synthesized through the acid-catalyzed condensation of 2-butanone with formaldehyde in the liquid phase . This method involves the reaction of 2-butanone with formaldehyde in the presence of an acid catalyst, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar condensation reactions, optimized for large-scale production. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-methylbut-3-en-2-one is utilized in several scientific research applications:
Industry: It is employed as an intermediate in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of enaminones, which are known to exhibit various biological activities . The compound’s methoxy group and double bond play crucial roles in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
3-Methyl-3-buten-2-one: Similar in structure but lacks the methoxy group.
4-Methoxy-3-buten-2-one: Similar but with a different substitution pattern on the butenone structure.
Uniqueness: 4-Methoxy-3-methylbut-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methoxy group and a double bond allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
56279-34-6 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3 |
Clave InChI |
UVEUXDFHYFKUDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=COC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


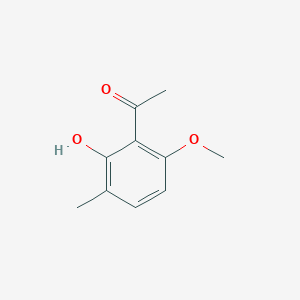

![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
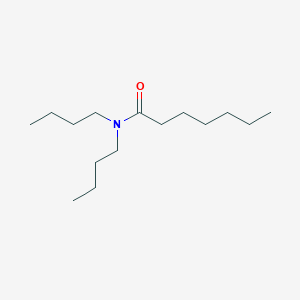

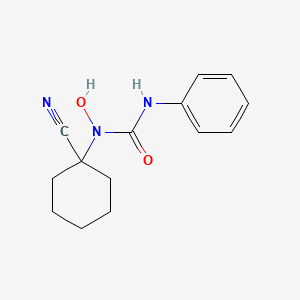
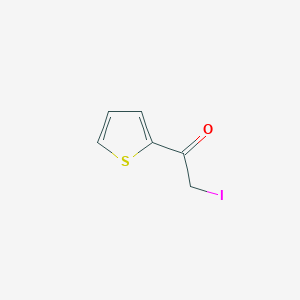

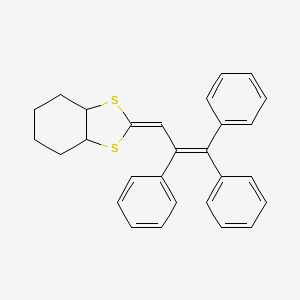
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
